N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide
Description
N-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a thioether-linked 4-fluorobenzyl group and an acetamide moiety. This structure combines a fluorinated aromatic system with a sulfur-containing linkage, which is critical for its physicochemical and biological properties. The pyridazine ring provides a planar, electron-deficient scaffold, while the 4-fluorobenzyl group enhances lipophilicity and metabolic stability. The acetamide group contributes hydrogen-bonding capacity, influencing solubility and target interactions .
Properties
IUPAC Name |
N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-9(18)15-12-6-7-13(17-16-12)19-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOMYYJOTJHUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide typically involves the reaction of 4-fluorobenzylthiol with a pyridazine derivative under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its therapeutic potential, particularly in the treatment of diseases such as cancer and diabetes.
Mechanism of Action
The mechanism of action of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as α-glucosidase, by binding to the active site and preventing substrate access . This inhibition can lead to a decrease in the breakdown of carbohydrates, thereby reducing blood sugar levels.
Comparison with Similar Compounds
Research Implications
The target compound’s unique pyridazine-fluorobenzyl-acetamide architecture positions it as a promising candidate for further exploration in medicinal chemistry, particularly in targeting enzymes sensitive to sulfur-containing ligands. Comparative data highlight the need for empirical studies to evaluate its inhibitory potency against carbonic anhydrases, kinases, or other targets where fluorinated thioethers show relevance .
Biological Activity
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide is a compound belonging to the pyridazine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H12FN3OS, with a molecular weight of 277.32 g/mol. The compound features a pyridazine ring substituted with a 4-fluorobenzylthio group and an acetamide moiety, contributing to its unique chemical reactivity and biological properties.
This compound exhibits its biological activity primarily through enzyme inhibition. It has been shown to interact with specific molecular targets, inhibiting enzymes involved in cell proliferation and other critical biochemical pathways. This mechanism underlies its potential anticancer effects, as well as possible antimicrobial properties.
Anticancer Activity
Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. A study demonstrated that the compound exhibited significant cytotoxicity against several tumor types, with an emphasis on its ability to disrupt normal cellular functions through enzyme inhibition.
Antimicrobial Properties
In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps requiring precise control of reaction conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
| Property | Value |
|---|---|
| Molecular Formula | C13H12FN3OS |
| Molecular Weight | 277.32 g/mol |
| Anticancer Activity | Significant |
| Antimicrobial Activity | Potentially effective |
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity.
- Antimicrobial Testing : The compound was tested against several bacterial strains using standard microbiological techniques, showing promising results that warrant further investigation into its applicability as an antibiotic.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyridazine-thioether core in N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide?
- Methodology : Use nucleophilic aromatic substitution (SNAr) under alkaline conditions to introduce the 4-fluorobenzylthio group at the pyridazine C6 position. For example, react 3,6-dichloropyridazine with 4-fluorobenzyl mercaptan in the presence of K₂CO₃ in DMF at 80°C. Subsequent acetylation of the amine at C3 can be achieved via condensation with acetic anhydride in pyridine .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Verify the presence of the 4-fluorobenzyl group (δ ~7.3–7.5 ppm for aromatic protons, δ ~4.3 ppm for SCH₂), pyridazine protons (δ ~8.5–9.0 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error.
- IR Spectroscopy : Identify thioether (C-S stretch ~600–700 cm⁻¹) and amide (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) functional groups .
Q. What physicochemical properties should be prioritized for early-stage ADMET profiling?
- Key Parameters :
- LogP (2.6) : Predicts membrane permeability; optimize via substituent modifications (e.g., fluorination reduces lipophilicity) .
- Topological Polar Surface Area (87.5 Ų) : Indicates potential blood-brain barrier penetration limitations .
- Hydrogen Bonding (1 donor, 5 acceptors) : Impacts solubility; consider salt formation (e.g., HCl) for improved aqueous solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different kinase inhibition assays?
- Methodology :
- Orthogonal Assays : Validate hits using biochemical (e.g., ATPase activity) and cellular (e.g., proliferation IC₅₀) assays.
- Kinase Selectivity Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. For example, fluorobenzyl-thioether analogs may exhibit promiscuity toward CK1 isoforms due to hydrophobic pocket interactions .
- Structural Analysis : Perform X-ray crystallography or docking studies to confirm binding modes (e.g., pyridazine-thioether interactions with hinge regions) .
Q. What strategies improve metabolic stability of the acetamide moiety in vivo?
- Methodology :
- Isotopic Labeling : Incorporate deuterium at metabolically labile positions (e.g., α-carbon of acetamide) to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the acetamide as a tert-butyl carbamate, which is cleaved enzymatically in target tissues .
- In Vitro Microsome Studies : Compare rat/human liver microsome stability to identify species-specific metabolic pathways .
Q. How can structure-activity relationship (SAR) studies optimize selectivity for cancer-related kinases?
- Methodology :
- Substituent Scanning : Replace the 4-fluorobenzyl group with bulkier substituents (e.g., 3,5-difluorobenzyl) to enhance steric hindrance against off-target kinases .
- Scaffold Hopping : Replace pyridazine with pyrimidine to alter hydrogen-bonding patterns while retaining thioether functionality .
- Free Energy Calculations : Use MM/GBSA to quantify binding energy differences between target and off-target kinases .
Q. What experimental and computational approaches validate target engagement in cellular models?
- Methodology :
- Cellular Thermal Shift Assay (CETSA) : Confirm compound-induced stabilization of target kinases in lysates .
- CRISPR Knockout Models : Compare activity in wild-type vs. kinase-deficient cells to establish on-target effects .
- Molecular Dynamics Simulations : Simulate binding poses over 100 ns to assess stability of key interactions (e.g., acetamide-carbonyl with catalytic lysine) .
Data Analysis and Optimization
Q. How should researchers address low reproducibility in IC₅₀ values across biological replicates?
- Methodology :
- Strict Batch Control : Use a single lot of fetal bovine serum (FBS) to minimize variability in cell culture conditions .
- Dose-Response Curve Fitting : Apply four-parameter logistic models with outlier detection (e.g., Grubbs’ test) to exclude aberrant data points .
- Internal Standards : Include staurosporine as a positive control in kinase assays to normalize inter-experimental variability .
Q. What in silico tools predict off-target interactions with cytochrome P450 enzymes?
- Methodology :
- SwissADME : Screen for Pan-Assay Interference Compounds (PAINS) alerts and CYP450 inhibition risks .
- Derek Nexus : Identify structural alerts (e.g., thioethers) linked to mechanism-based inhibition of CYP3A4 .
- MetaSite : Simulate metabolic hotspots (e.g., benzylic sulfur oxidation) to guide deuterium incorporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
